Flesinoxan

Catalog No.
S528065
CAS No.
98206-10-1
M.F
C22H26FN3O4
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flesinoxan

CAS Number

98206-10-1

Product Name

Flesinoxan

IUPAC Name

4-fluoro-N-[2-[4-[(2S)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide

Molecular Formula

C22H26FN3O4

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C22H26FN3O4/c23-17-6-4-16(5-7-17)22(28)24-8-9-25-10-12-26(13-11-25)19-2-1-3-20-21(19)29-15-18(14-27)30-20/h1-7,18,27H,8-15H2,(H,24,28)/t18-/m0/s1

InChI Key

NYSDRDDQELAVKP-SFHVURJKSA-N

SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO

solubility

Soluble in DMSO

Synonyms

DU 29373, DU-29373, flesinoxan, p-fluoro-N-(2-(4-(2-(hydroxymethyl)-1,4-benzodioxan-5-yl)-1-piperazinyl)ethyl)benzamide

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)OC(CO4)CO

Isomeric SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)F)C3=C4C(=CC=C3)O[C@H](CO4)CO

The exact mass of the compound Flesinoxan is 415.1907 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Flesinoxan is a chemical compound that interacts with the serotonin system in the brain. Specifically, it acts as a selective agonist for the 5-HT1A receptor []. This means it mimics the effects of serotonin at this particular receptor. Scientific research on flesinoxan explores its potential applications in various neurological and behavioral conditions.

Effects on Anxiety and Depression

Studies have investigated flesinoxan's potential role in treating anxiety and depression. Animal models suggest it may have anxiolytic (anxiety-reducing) and antidepressant effects []. However, human trials haven't yielded conclusive results. Some studies showed positive effects on anxiety symptoms, while others did not []. More research is needed to determine flesinoxan's efficacy in treating these conditions in humans.

Impact on Sleep

Flesinoxan's influence on the serotonin system might impact sleep regulation. Research suggests it can promote sleep in animal models []. However, the effects on human sleep remain unclear and require further investigation.

Other Areas of Research

Flesinoxan's potential applications extend beyond anxiety, depression, and sleep. Researchers are exploring its effects on:

  • Schizophrenia: Studies suggest flesinoxan might improve some negative symptoms of schizophrenia [].
  • Cognitive Function: Early research indicates flesinoxan might enhance cognitive function in healthy individuals [].

Flesinoxan's primary mechanism of action involves its interaction with the 5-HT1A receptors, which are crucial in modulating serotonin transmission in the brain. The compound has been shown to reduce extracellular levels of serotonin in specific brain regions, such as the median raphe and dorsal hippocampus, through receptor activation . This action contributes to its anxiolytic effects and potential therapeutic benefits in mood disorders.

Flesinoxan exhibits various biological activities primarily through its action on the 5-HT1A receptors. Key effects include:

  • Anxiolytic Effects: It has been demonstrated to reduce stress-induced hypothermia in animal models, indicating potential anxiolytic properties .
  • Hormonal Modulation: Flesinoxan enhances secretion of hormones like adrenocorticotropic hormone (ACTH), cortisol, prolactin, and growth hormone, which are involved in stress response and metabolic regulation .
  • Gastric Relaxation: The compound induces gastric relaxation via non-nitrergic vagal pathways in conscious dogs, showcasing its influence on gastrointestinal function .

The synthesis of flesinoxan involves multi-step organic reactions typical for phenylpiperazine derivatives. While specific synthetic pathways are not detailed in the available literature, general methods for synthesizing similar compounds often include:

  • Formation of the Piperazine Ring: Utilizing piperazine as a starting material.
  • Introduction of Phenyl Groups: Employing electrophilic aromatic substitution or coupling reactions to attach phenyl groups.
  • Functionalization: Modifying functional groups to enhance receptor selectivity and potency.

Due to proprietary information, exact synthetic routes may vary among different research labs.

Flesinoxan has been primarily studied for its potential applications in:

  • Psychiatric Disorders: Investigated for treating major depressive disorder and anxiety disorders due to its serotonergic activity.
  • Gastrointestinal Disorders: Explored for its ability to induce gastric relaxation, suggesting possible therapeutic roles in gastrointestinal motility disorders .

Despite these applications, flesinoxan has not been commercialized due to halted development.

Research indicates that flesinoxan interacts selectively with 5-HT1A receptors while showing lower affinity for D2 dopamine receptors. This selectivity is crucial for minimizing side effects associated with non-selective receptor agonists. Studies have highlighted structural requirements that enhance this selectivity, making flesinoxan a unique candidate among similar compounds .

Several compounds share structural or functional similarities with flesinoxan. Here are some notable examples:

Compound NameClassPrimary ActionUnique Features
BuspironeAzapironeAnxiolyticPartial agonist at 5-HT1A receptors
TandospironeAzapironeAnxiolyticHigher selectivity for 5-HT1A
GepironeAzapironeAntidepressantDual action on 5-HT1A and D2
IpsapironeAzapironeAnxiolyticSelective for 5-HT1A

Flesinoxan is unique due to its specific structural characteristics that confer high selectivity towards the 5-HT1A receptor while exhibiting minimal interaction with other receptor types. This selectivity may result in fewer side effects compared to other anxiolytics or antidepressants that lack such specificity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

415.19073448 g/mol

Monoisotopic Mass

415.19073448 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3V574S89E1

MeSH Pharmacological Classification

Anti-Anxiety Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1A [HSA:3350] [KO:K04153]

Wikipedia

Flesinoxan

Dates

Last modified: 02-18-2024
1: Monti JM, Jantos H. Effects of the 5-HT1A receptor ligands flesinoxan and WAY 100635 given systemically or microinjected into the laterodorsal tegmental nucleus on REM sleep in the rat. Behav Brain Res. 2004 May 5;151(1-2):159-66. PubMed PMID: 15084431.
2: Bouwknecht JA, van der Gugten J, Groenink L, Olivier B, Paylor RE. Effects of repeated testing in two inbred strains on flesinoxan dose-response curves in three mouse models for anxiety. Eur J Pharmacol. 2004 Jun 21;494(1):35-44. PubMed PMID: 15194449.
3: Bouwknecht JA, van der Gugten J, Groenink L, Olivier B, Paylor RE. Behavioral and physiological mouse models for anxiety: effects of flesinoxan in 129S6/SvEvTac and C57BL/6J mice. Eur J Pharmacol. 2004 Jun 21;494(1):45-53. PubMed PMID: 15194450.
4: Tohyama Y, Mück-Seler D, Diksic M. Acute flesinoxan treatment produces a different effect on rat brain serotonin synthesis than chronic treatment: an alpha-methyl-l-tryptophan autoradiographic study. Neurochem Int. 2007 Dec;51(8):486-95. Epub 2007 May 22. PubMed PMID: 17574706.
5: Tsuji M, Takeda H, Matsumiya T. Modulation of passive avoidance in mice by the 5-HT1A receptor agonist flesinoxan: comparison with the benzodiazepine receptor agonist diazepam. Neuropsychopharmacology. 2003 Apr;28(4):664-74. Epub 2002 Oct 3. PubMed PMID: 12655311.
6: Monti JM, Jantos H. Differential effects of the 5-HT1A receptor agonist flesinoxan given locally or systemically on REM sleep in the rat. Eur J Pharmacol. 2003 Oct 8;478(2-3):121-30. PubMed PMID: 14575796.

Explore Compound Types